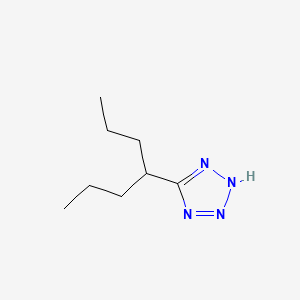

5H-Tetrazole, 5-(1-propylbutyl)-

Overview

Description

Tetrazoles are synthetic organic heterocyclic compounds that consist of a five-membered ring with four nitrogen atoms and one carbon atom . They have a high nitrogen content among stable heterocycles . Tetrazoles, especially 5-substituted 1H-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles has been achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . This synthesis process has been reported to be efficient and has resulted in considerable product yields .Molecular Structure Analysis

Tetrazoles are made up of a five-membered ring with four nitrogen atoms and one carbon atom . They are divided into four categories based on the number of substituents: parent tetrazoles (simplest), mono-substituted tetrazoles (1-, 2-, or 5-substituted), di-substituted tetrazoles (1,5- or 2,5-disubstituted), and tri-substituted tetrazolium salts .Chemical Reactions Analysis

The pyrolysis process of bis-tetrazole compounds likely begins with a ring-opening reaction of the tetrazole ring . The main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition of the bis-tetrazole .Physical And Chemical Properties Analysis

Tetrazoles are stable over a wide pH range and are also stable to various oxidizing and reducing agents . They play an important role in coordination chemistry as ligands, in material science as explosives, and act as carboxylic acid surrogates in medicinal chemistry .Scientific Research Applications

Tetrazole Chemistry and Medicinal Applications

Tetrazoles, especially 5-substituted 1H-tetrazoles, are significant in medicinal chemistry due to their high nitrogen content, making them stable heterocycles. They serve as bioisosteric replacements for carboxylic acids in various clinical drugs like losartan, cefazolin, and alfentanil. Advances in their synthesis have been notable, with efforts towards more efficient and eco-friendly methods being a primary focus of recent research (Mittal & Awasthi, 2019).

Heterocyclic Applications and Synthesis Routes

Tetrazoles, including 5-substituted variants, are used as isosteres for functional groups in medicinal chemistry. Their synthesis has seen innovations, such as the development of a simple approach for diverse 2,5-disubstituted tetrazoles through the alkylation of 5-substituted 1H-tetrazoles. This approach not only streamlines synthesis but also enhances safety by eliminating the need to isolate potentially unstable intermediates (Reed & Jeanneret, 2021).

Tetrazolium Ionic Liquids and Catalysis

The synthesis of 5-substituted 1H-tetrazoles and their conversion into disubstituted tetrazoles has led to the creation of novel tetrazolium ionic liquids (ILs). These ILs exhibit unique properties like hydrophilicity or hydrophobicity based on their counterions, offering potential applications in various fields including catalysis and green chemistry (Aridoss & Laali, 2011).

Stille Cross-Coupling Reactions

The utility of 5-(tributylstannyl)tetrazole in converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles via Stille cross-coupling reactions highlights the versatility of tetrazoles in synthetic organic chemistry. This method, co-catalyzed by copper(I) iodide, allows for efficient coupling across a range of substrates (Bookser, 2000).

Tetrazoles as Carboxylic Acid Isosteres

5-Substituted-1H-tetrazoles are often used in medicinal chemistry as metabolism-resistant replacements for carboxylic acids, contributing significantly to the structure-activity relationships in drug design. Their synthesis from aryl and alkyl nitriles has been extensively studied, with a focus on various synthetic methods to enhance their applicability in drug development (Herr, 2002).

Mechanism of Action

Target of Action

For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes .

Mode of Action

It’s known that tetrazole compounds can act as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This property allows them to interact with biological targets in a manner similar to carboxylic acid-containing compounds, but with increased metabolic stability .

Biochemical Pathways

Tetrazoles are known to exhibit a broad range of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that they may have favorable adme properties .

Result of Action

Tetrazoles in general have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .

Action Environment

It’s known that the thermal decomposition of certain tetrazole compounds can be influenced by temperature .

Safety and Hazards

Future Directions

Tetrazole derivatives show a crucial role in pharmaceutical and medicinal applications . The synthesis of new drugs fosters the development of the chemistry of tetrazoles . Over the past few decades, there has been a sharp increase in the number of publications devoted to the biological activity of compounds containing the tetrazole ring .

properties

IUPAC Name |

5-heptan-4-yl-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-3-5-7(6-4-2)8-9-11-12-10-8/h7H,3-6H2,1-2H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQZMQLGNFRLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C1=NNN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234722 | |

| Record name | 5H-Tetrazole, 5-(1-propylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85508-57-2 | |

| Record name | 5H-Tetrazole, 5-(1-propylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Tetrazole, 5-(1-propylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(prop-2-en-1-yl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B3057746.png)

![Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B3057750.png)

![N-[4-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3057758.png)

![5-bromoimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3057765.png)